4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid
Description
Significance of Indazole Heterocycles in Modern Chemical and Pharmaceutical Research
The indazole core is a cornerstone in the development of modern pharmaceuticals, with its derivatives exhibiting a broad spectrum of pharmacological activities. researchgate.net The versatility of the indazole nucleus allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.
The indazole molecule is a 10-π electron aromatic system, which imparts significant stability. It exists in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.gov This tautomerism can influence the molecule's reactivity and its interactions with biological macromolecules. The fusion of the benzene (B151609) and pyrazole (B372694) rings creates a planar structure that can engage in π-π stacking interactions with biological targets, a common feature in drug-receptor binding.
The indazole scaffold is a key component in numerous bioactive compounds and has been incorporated into a variety of synthetic pharmacophores. pnrjournal.com Its derivatives have demonstrated a wide array of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties. rsc.org Several FDA-approved drugs, such as the anti-cancer agent Niraparib, feature an indazole core, underscoring the clinical relevance of this heterocyclic system. rsc.org
Contextualizing 4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid within Indazole Derivatives
The specific compound, this compound, is a highly functionalized indazole derivative. Its unique substitution pattern is not arbitrary but is instead the result of rational design principles aimed at modulating its biological activity and physicochemical properties.
The strategic placement of fluoro, iodo, and carboxylic acid groups on the indazole scaffold is intended to confer specific properties to the molecule.
Fluoro Group: The introduction of a fluorine atom can significantly impact a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, fluorine's high electronegativity can alter the acidity of nearby functional groups and influence binding affinity with target proteins. chemimpex.com The presence of a fluorine atom can also enhance membrane permeability, a desirable trait for drug candidates.
Iodo Group: The iodine atom, being the largest and least electronegative of the stable halogens, can introduce significant steric bulk and act as a powerful hydrogen bond acceptor. In synthetic chemistry, the carbon-iodine bond is relatively weak, making it a valuable handle for further functionalization through cross-coupling reactions. rsc.org
Carboxylic Acid Group: The carboxylic acid moiety is a common feature in many drugs, as it can participate in strong hydrogen bonding and electrostatic interactions with biological targets. nih.gov Its acidic nature also allows for the formation of salts, which can improve a compound's solubility and bioavailability.
The combination of these three functional groups on the indazole ring creates a molecule with a unique electronic and steric profile, poised for specific biological interactions.
The synthesis and study of halogenated indazole carboxylic acids are driven by the need to systematically explore the structure-activity relationships (SAR) of this class of compounds. SAR studies are fundamental to medicinal chemistry, as they provide insights into how specific structural modifications influence a molecule's biological activity.
By systematically varying the nature and position of halogen substituents on the indazole ring, chemists can probe the steric and electronic requirements for optimal interaction with a biological target. The inclusion of a carboxylic acid group provides a consistent point of interaction, allowing for a more direct assessment of the impact of halogenation. This methodical approach enables the optimization of lead compounds, ultimately leading to the development of more potent and selective therapeutic agents. While specific research on this compound is not extensively detailed in publicly available literature, its structure suggests a role as a key intermediate in the synthesis of more complex molecules or as a tool compound in SAR studies for various therapeutic targets.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-iodo-2H-indazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FIN2O2/c9-4-1-3(8(13)14)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBINBFNIPSMTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Fluoro 3 Iodo 1h Indazole 6 Carboxylic Acid and Analogues
General Strategies for Indazole Core Construction
The construction of the bicyclic indazole framework, which consists of a fused benzene (B151609) and pyrazole (B372694) ring, can be achieved through a variety of synthetic approaches. These methods range from classical cyclization reactions to modern transition-metal-catalyzed and metal-free strategies.
Classical and Contemporary Cyclization Reactions for Benzene-Pyrazole Ring Fusion
Classical methods for indazole synthesis often involve the formation of the pyrazole ring onto a pre-existing benzene derivative. A common strategy is the diazotization of an ortho-substituted aniline followed by intramolecular cyclization. For instance, the synthesis of methyl 1H-indazole-6-carboxylate can be achieved from methyl 4-methyl-3-aminobenzoate. In this process, the amino group is diazotized using a reagent like isoamyl nitrite in the presence of an acid, and the resulting diazonium salt undergoes spontaneous cyclization to form the indazole ring. guidechem.com
Another notable classical approach is the Davis-Beirut reaction, which allows for the synthesis of 2H-indazoles from the reaction of an ortho-nitrobenzylamine with a base. guidechem.com This reaction proceeds through the formation of a carbanion, which then displaces the nitro group to form the N-N bond of the pyrazole ring. While this method typically yields 2H-indazoles, these can often be converted to the more stable 1H-indazole isomers.
Contemporary modifications of these classical methods often focus on improving yields, broadening substrate scope, and employing milder reaction conditions. For example, the use of different diazotizing agents or cyclization promoters can enhance the efficiency of the traditional aniline-to-indazole conversion.
Transition Metal-Catalyzed Approaches (e.g., Palladium-catalyzed C-H amination, Rhodium/Copper-catalyzed C-H activation and C-N/N-N coupling)
Transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including indazoles. These methods often offer high efficiency, regioselectivity, and functional group tolerance.
Palladium-catalyzed C-H amination is a prominent strategy for indazole synthesis. In this approach, a C-H bond on an aromatic precursor is directly converted into a C-N bond, leading to the formation of the pyrazole ring. For example, the intramolecular C-H amination of N-aryl benzamides can be achieved using palladium catalysts, providing a route to indazolones, which are valuable precursors to indazoles.
Rhodium and copper co-catalyzed reactions have also been successfully employed for the synthesis of indazoles. These reactions often proceed via a C-H activation and C-N/N-N bond formation cascade. For instance, the reaction of benzimidates with nitrosobenzenes in the presence of rhodium and copper catalysts can afford 1H-indazoles in good yields. The proposed mechanism involves the rhodium-catalyzed C-H activation of the benzimidate, followed by insertion of the nitrosobenzene and subsequent copper-mediated N-N bond formation.
A variety of other transition metals, including cobalt and iridium, have also been utilized in catalytic cycles to construct the indazole core through different mechanistic pathways, often involving C-H activation and annulation strategies.
Metal-Free and Green Chemistry Synthetic Methods (e.g., Iodine-mediated aryl C-H amination, CuO-mediated N-N bond formation)
In recent years, there has been a growing emphasis on the development of metal-free and environmentally benign synthetic methods. For indazole synthesis, several such strategies have been reported.
Iodine-mediated aryl C-H amination provides a metal-free alternative for the construction of the indazole ring. This reaction typically involves the treatment of aryl hydrazones with iodine in the presence of a base. The iodine is believed to act as an oxidant, facilitating the intramolecular C-H amination to form the N-N bond of the pyrazole ring. This method offers the advantage of avoiding toxic and expensive transition metal catalysts.
Copper(I) oxide (CuO)-mediated N-N bond formation is another example of a more environmentally friendly approach. This method can be used for the cyclization of o-haloaryl N-sulfonylhydrazones to afford 1H-indazoles. While this method does involve a metal, copper is significantly less toxic and more abundant than many of the precious metals used in other catalytic systems.
The development of these metal-free and greener alternatives aligns with the principles of sustainable chemistry, aiming to reduce the environmental impact of chemical synthesis.
Synthesis of Indazole Carboxylic Acid Derivatives
The introduction of a carboxylic acid group at the 6-position of the indazole ring, as in the target molecule, is a key synthetic challenge. This can be achieved either by starting with a precursor that already contains the carboxylate functionality or by introducing it at a later stage of the synthesis.
Nucleophilic Substitution Reactions on Halo Esters and Subsequent Hydrolysis to Carboxylic Acids
One common method for the synthesis of indazole carboxylic acid derivatives involves the N-alkylation of an indazole with a halo ester, followed by hydrolysis of the ester to the carboxylic acid. This approach is particularly useful for the synthesis of indazole-N-acetic acids and related derivatives. The reaction typically involves the deprotonation of the indazole NH with a base, followed by nucleophilic attack on the halo ester. The choice of base and solvent can influence the regioselectivity of the N-alkylation, often leading to a mixture of N1 and N2 isomers. Subsequent hydrolysis of the ester group, usually under basic conditions, affords the desired carboxylic acid.
While this method is effective for introducing carboxylic acid-containing side chains on the nitrogen atoms, it is not directly applicable to the synthesis of indazole-6-carboxylic acids where the carboxyl group is attached to the benzene ring. For this, the carboxyl group or a precursor must be present on the starting aromatic ring before the indazole core is constructed.
Amide Cross-Coupling Strategies for Indazole Carboxylic Acids
Once the indazole-6-carboxylic acid core has been synthesized, the carboxylic acid functionality can be further derivatized, most commonly through the formation of amides. Amide cross-coupling reactions are a cornerstone of medicinal chemistry, allowing for the rapid generation of diverse libraries of compounds for biological screening.
The coupling of an indazole-6-carboxylic acid with an amine is typically achieved using a peptide coupling reagent. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A wide variety of coupling reagents are available, each with its own advantages and disadvantages in terms of reactivity, cost, and potential for side reactions.
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, DIC, EDC | Widely used, but can cause racemization and the byproduct of DCC is poorly soluble. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly reactive, suitable for hindered couplings, but can be expensive. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very efficient and fast, low racemization, but can be moisture sensitive. |
The choice of coupling reagent, base, and solvent is crucial for achieving high yields and purity in the amide coupling reaction. Common bases used include diisopropylethylamine (DIPEA) and triethylamine (B128534) (TEA). The reaction is typically carried out in aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Specific Approaches for the Synthesis of Halogenated Indazoles and Carboxylic Acids
The synthesis of halogenated indazoles is of significant interest as the halogen atoms can serve as versatile handles for further structural modifications through reactions like metal-catalyzed cross-coupling. chim.it
Regioselective Functionalization: Introduction of Fluorine and Iodine Atoms
The introduction of fluorine and iodine at specific positions on the indazole ring is a key challenge in the synthesis of 4-fluoro-3-iodo-1H-indazole-6-carboxylic acid.
Fluorination: The direct fluorination of indazoles has been a subject of extensive research. A notable method involves the regioselective C-3 fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) under mild conditions. organic-chemistry.org This reaction is highly selective for the C-3 position and can be performed in water, making it an environmentally friendly option. organic-chemistry.org Mechanistic studies suggest a radical pathway is involved in this transformation. organic-chemistry.org
Iodination: The introduction of iodine at the C3 position of the indazole ring is a well-established transformation. chim.it Common methods involve treating the indazole with molecular iodine (I2) in the presence of a base such as potassium hydroxide (KOH) in a polar solvent like dimethylformamide (DMF). chim.itmdpi.com N-Iodosuccinimide (NIS) can also be employed as an iodinating agent. chim.it These methods are often performed on unprotected indazoles and provide good yields of the 3-iodoindazole derivatives. chim.it
| Reagent | Position | Conditions | Reference |
| N-Fluorobenzenesulfonimide (NFSI) | C3 | Water, ambient air | organic-chemistry.org |
| Iodine (I2) / KOH | C3 | DMF | chim.itmdpi.com |
| N-Iodosuccinimide (NIS) | C3 | Hexafluoroisopropanol (HFIP) | chim.it |
Multi-Step Synthesis of this compound and its Esters
The synthesis of this compound typically involves a multi-step sequence, starting from a simpler, appropriately substituted precursor.
The synthesis often begins with a commercially available or readily prepared substituted benzene derivative. For instance, a fluorinated and carboxylated benzene ring can serve as a starting point. The indazole ring is then constructed through various cyclization strategies. nih.govorganic-chemistry.org
Protecting groups are often necessary to prevent unwanted side reactions at the nitrogen atoms of the indazole ring during subsequent functionalization steps. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a commonly used protecting group for one of the nitrogen atoms. chim.it This protection allows for regioselective reactions at other positions of the indazole core.
With the indazole nitrogen protected, iodination at the C3 position can be achieved with high selectivity. As mentioned previously, reagents like I2 with a base or NIS are effective for this transformation. chim.it The choice of iodinating agent and reaction conditions can be optimized to maximize the yield of the desired 3-iodoindazole.
A common procedure for the iodination of an indazole involves dissolving the starting material in a suitable solvent like methanol, adding a base such as sodium hydroxide, and then adding elemental iodine portion-wise. guidechem.com The reaction progress is monitored, and upon completion, the product is isolated. guidechem.com
The introduction of a carboxylic acid or ester group at the C6 position is another crucial step. This can be achieved through various methods, including the diazotization of an amino group followed by cyanation and subsequent hydrolysis, or through metal-catalyzed carboxylation reactions.
A reported synthesis of methyl 3-iodo-1H-indazole-6-carboxylate starts from 4-methyl-3-nitrobenzoic acid methyl ester. guidechem.com This precursor is catalytically reduced to the corresponding amine, which then undergoes a reaction with isoamyl nitrite in the presence of acetic anhydride to form the indazole ring, yielding 1H-indazole-6-carboxylic acid methyl ester. guidechem.com This intermediate is then iodinated at the C3 position. guidechem.com
Isomer Formation and Control in Indazole Synthesis
A significant challenge in the synthesis of N-substituted indazoles is the formation of N-1 and N-2 isomers. nih.gov The ratio of these isomers is influenced by several factors, including the reaction conditions (solvent, base, temperature), the nature of the electrophile, and the substituents on the indazole ring. nih.govnih.gov
Generally, the N-1 isomer is thermodynamically more stable, while the N-2 isomer is often the kinetically favored product. nih.gov For instance, alkylation of 1H-indazole with halo esters in an alkaline solution typically leads to a mixture of N-1 and N-2 isomers, with the N-1 isomer being predominant. nih.gov However, certain alkylating agents and conditions can favor the formation of the N-2 isomer. nih.gov
Controlling the regioselectivity of N-alkylation is crucial for the synthesis of specific indazole-based drugs. nih.gov Strategies to achieve this include careful selection of the base and solvent system. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N-1 alkylation for a variety of substituted indazoles. nih.gov The steric and electronic properties of the substituents on the indazole ring also play a significant role in directing the regioselectivity of N-alkylation. nih.gov
| Condition | Predominant Isomer | Reference |
| Halo esters, alkaline solution | N-1 (thermodynamic) | nih.gov |
| Sodium hydride (NaH) in THF | N-1 | nih.gov |
| Mitsunobu conditions | N-2 | nih.gov |
Factors Influencing N-1 and N-2 Alkylated Isomer Ratios (Acidity, Basicity, Solvents, Electronic and Steric Effects)
The ratio of N-1 to N-2 alkylated indazole isomers is highly dependent on a variety of reaction parameters. These factors can be manipulated to favor the formation of one regioisomer over the other. Key influencing factors include the choice of base and solvent, as well as the electronic and steric properties of both the indazole substrate and the alkylating agent nih.govresearchgate.netbeilstein-journals.orgd-nb.info.
Acidity and Basicity: The choice of base is a critical factor in determining the regioselectivity of indazole alkylation. The strength and nature of the base can influence the position of deprotonation and the subsequent nucleophilic attack. For instance, the use of sodium hydride (NaH) has been shown to be a promising system for achieving N-1 selective alkylation nih.govresearchgate.netbeilstein-journals.orgd-nb.info. In contrast, other bases such as potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) in solvents like dimethylformamide (DMF) can lead to mixtures of N-1 and N-2 isomers d-nb.info. Attempts to alter the amount of K2CO3 did not significantly change the N-1 regioselectivity beilstein-journals.orgd-nb.info.
Solvents: The solvent plays a crucial role in the regiochemical outcome of indazole alkylation, largely through its ability to influence the nature of the ion pair formed after deprotonation. Non-polar aprotic solvents like tetrahydrofuran (THF) tend to favor the formation of tight ion pairs. This can lead to high N-1 regioselectivity, particularly when combined with bases like NaH nih.govresearchgate.netbeilstein-journals.orgd-nb.info. It is hypothesized that in such cases, a coordination between the cation (e.g., Na+), the N-2 nitrogen, and an electron-rich oxygen atom in a C-3 substituent can occur, directing the alkylation to the N-1 position nih.gov.
Conversely, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can facilitate the formation of solvent-separated ion pairs. This can diminish the N-1 selectivity observed in solvents like THF beilstein-journals.org. For example, solvent-dependent regioselectivity has been observed when employing sodium bis(trimethylsilyl)amide (NaHMDS) in either THF or DMSO nih.govbeilstein-journals.orgd-nb.info. The effect of different solvents on the yield of the N-1 isomer in the presence of cesium carbonate is illustrated in the table below.
Table 1: Effect of Solvent on the N-1 Isomer Yield
| Entry | Solvent | Isolated Yield (%) of N-1 Isomer |
|---|---|---|
| 1 | Dioxane | 96 |
| 2 | Chlorobenzene | 66 |
| 3 | DMF | 60 |
| 4 | Toluene | 56 |
| 5 | DMSO | 54 |
| 6 | NMP | 42 |
Data sourced from a study on the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate. nih.govresearchgate.net
Electronic and Steric Effects: The electronic properties and steric hindrance of substituents on the indazole ring significantly influence the N-1/N-2 isomer ratio.
Electronic Effects: Electron-withdrawing groups on the indazole ring can affect the nucleophilicity of the nitrogen atoms. For instance, indazoles with electron-withdrawing substituents at the C-7 position, such as nitro (NO2) or methoxycarbonyl (CO2Me), have shown excellent N-2 regioselectivity (≥ 96%) nih.govresearchgate.netbeilstein-journals.orgd-nb.infobeilstein-journals.org. This is attributed to a decrease in the electron density at the N-1 position, making the N-2 position more favorable for nucleophilic attack.
Steric Effects: The steric bulk of substituents, particularly at the C-3 and C-7 positions, can also direct the regioselectivity of alkylation. Large substituents at the C-3 position can sterically hinder the approach of the alkylating agent to the N-2 position, thereby favoring N-1 alkylation. For example, high N-1 regioselectivity (>99%) was observed for indazoles with 3-carboxymethyl, 3-tert-butyl, 3-acetyl (COMe), and 3-carboxamide substituents when using NaH in THF nih.govresearchgate.netbeilstein-journals.orgd-nb.info. Conversely, the steric hindrance of a substituent can also influence the relative energy of the transition states for N-1 and N-2 alkylation wuxibiology.com.
The interplay of these factors is complex, and the optimal conditions for achieving high regioselectivity for a specific indazole analogue must often be determined empirically.
Methodologies for Regioisomer Separation and Purification
Given that the direct alkylation of indazoles often results in a mixture of N-1 and N-2 regioisomers, effective separation and purification methods are crucial for obtaining the desired isomer in high purity. The challenge lies in the often similar physical properties of the two isomers, which can make their separation difficult reddit.com.
Commonly employed techniques for the separation of indazole regioisomers include:
Column Chromatography: This is a standard and widely used method for separating mixtures of organic compounds. For indazole isomers, silica (B1680970) gel column chromatography is frequently utilized. However, this method can be time-consuming and may not be suitable for large-scale industrial production google.comresearchgate.net. Flash chromatography, a variation of column chromatography that uses pressure to increase the flow rate, can also be employed researchgate.net. In some cases, different solid phases such as alumina (acidic, basic, or neutral) or reverse-phase materials may offer better separation researchgate.net.
Recrystallization: For solid mixtures of isomers, recrystallization can be a highly effective and scalable purification method. The success of this technique depends on finding a suitable solvent or solvent system in which the two isomers have significantly different solubilities. A patented method describes the separation of 1- and 2-substituted indazole isomers by recrystallization from mixed solvent systems, such as acetone/water, ethanol/water, methanol/water, acetonitrile (B52724)/water, or tetrahydrofuran/water, to yield single isomers with purities greater than 99% google.com. This approach is presented as a more practical alternative to column chromatography for industrial applications google.com.
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): For analytical and preparative-scale separations where traditional methods fail, HPLC and SFC can be powerful tools. These techniques offer high resolving power and can often separate isomers with very similar polarities. Reverse-phase HPLC is a common mode used for the separation of such compounds.
Characterization of Separated Isomers: Once the isomers are separated, their regiochemistry must be unambiguously assigned. This is typically achieved using nuclear magnetic resonance (NMR) spectroscopy. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy are particularly useful for distinguishing between N-1 and N-2 substituted indazoles nih.govd-nb.info.
The choice of separation method depends on the specific properties of the isomers, the scale of the synthesis, and the required purity of the final product.
Advanced Spectroscopic and Analytical Characterization for Structural Confirmation
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid, the IR spectrum is expected to display several characteristic absorption bands.
The most prominent peaks would arise from the carboxylic acid group, including a broad O-H stretching band, typically in the range of 2500–3300 cm⁻¹, and a sharp, strong carbonyl (C=O) stretching band around 1700 cm⁻¹. The spectrum would also feature C-H stretching vibrations from the aromatic ring, N-H stretching from the indazole ring, and various fingerprint region absorptions corresponding to C-C, C-N, C-F, and C-I bonds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500–3300 (Broad) |
| Carboxylic Acid | C=O Stretch | ~1700 (Strong) |
| Indazole Ring | N-H Stretch | ~3100–3300 |
| Aromatic Ring | C-H Stretch | ~3000–3100 |
| Aromatic Ring | C=C Stretch | ~1450–1600 |
| Aryl Halogen | C-F Stretch | ~1000–1300 |
| Aryl Halogen | C-I Stretch | ~500–600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic compound by mapping the chemical environments of specific nuclei. A combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for the unambiguous characterization of this compound.
The ¹H NMR spectrum would provide information on the number, connectivity, and electronic environment of hydrogen atoms. For this molecule, one would expect to observe signals for the two aromatic protons on the benzene (B151609) portion of the indazole ring, a signal for the N-H proton, and a signal for the carboxylic acid O-H proton. The aromatic protons would likely appear as distinct signals in the downfield region (typically δ 7.0–8.5 ppm), with their splitting patterns (multiplicity) revealing their coupling to the adjacent fluorine atom. The N-H and O-H protons would likely appear as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O).
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Aromatic H-5 | Downfield | Doublet of doublets (dd) or triplet (t) | Coupling to H-7 and F-4 is expected. |
| Aromatic H-7 | Downfield | Doublet (d) | Coupling to H-5 is expected. |
| Indazole N-H | Very Downfield (>10 ppm) | Broad singlet (br s) | Position is concentration and solvent dependent. |
| Carboxylic Acid O-H | Very Downfield (>12 ppm) | Broad singlet (br s) | Position is concentration and solvent dependent. |
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum for this compound would show eight distinct signals corresponding to the eight carbon atoms. The carboxylic acid carbonyl carbon would be the most downfield signal (typically δ 160–180 ppm). The six aromatic carbons of the indazole ring would appear in the δ 100–150 ppm range. The carbons directly attached to the electronegative fluorine (C-4) and the iodine (C-3) would show characteristic shifts; the C-F bond would also induce splitting (coupling) in the signal for C-4 and adjacent carbons.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial analytical tool. This technique is highly sensitive and provides direct evidence for the presence of fluorine. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, confirming the presence of one unique fluorine environment. The multiplicity of this signal would depend on its coupling to nearby protons (H-5), likely resulting in a doublet or a multiplet, which helps to confirm its position at C-4.
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₈H₄FIN₂O₂ |
| Molecular Weight | 319.04 g/mol |
| Calculated Exact Mass | 319.9305 |
| Key Fragmentation | Loss of COOH (M-45) |
X-ray Diffraction (XRD) for Crystalline Structure and Supramolecular Architecture Determination
Single-crystal X-ray diffraction (XRD) provides the ultimate confirmation of a molecule's structure by determining the precise spatial arrangement of its atoms in the solid state. If a suitable single crystal of this compound could be grown, XRD analysis would confirm the connectivity of all atoms and the planarity of the indazole ring system.
Furthermore, XRD reveals details about the supramolecular architecture, such as how molecules pack in the crystal lattice. For instance, analysis of the related compound 6-Fluoro-1H-indole-3-carboxylic acid shows that molecules form dimers through O—H⋯O hydrogen bonds between the carboxylic acid groups. nih.gov Similar intermolecular interactions, including N—H⋯O or N—H⋯N hydrogen bonds, would be expected to play a significant role in the crystal packing of this compound, influencing its physical properties. nih.govnih.gov
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic separation is fundamental to the analysis of specialty chemicals like this compound. These techniques separate the target compound from starting materials, intermediates, by-products, and other impurities, allowing for both qualitative and quantitative evaluation. While specific validated methods for this particular compound are not widely published, standard practices for related indazole derivatives provide a clear framework for its analysis. derpharmachemica.comnih.govresearchgate.net
Thin Layer Chromatography (TLC) is a rapid, cost-effective, and essential tool used primarily for the real-time monitoring of reaction progress. By spotting a sample of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and eluting it with an appropriate solvent system, chemists can qualitatively track the consumption of reactants and the formation of the product. The different components of the mixture travel up the plate at different rates, resulting in distinct spots characterized by their retention factor (Rƒ).
In the synthesis of indazole-3-carboxamides, for instance, TLC is used to monitor the completion of the reaction before proceeding with workup. derpharmachemica.com For a polar compound like this compound, a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is typically used as the mobile phase. The progress is visualized by observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, often visualized under UV light.
Illustrative TLC Data for Reaction Monitoring
This table represents hypothetical data for monitoring the synthesis of an indazole carboxylic acid.
| Compound | Rƒ Value (Hexane:Ethyl Acetate 1:1) | Rƒ Value (Dichloromethane:Methanol 9:1) | UV Visualization |
|---|---|---|---|
| Starting Material (e.g., a fluorinated benzoic ester) | 0.75 | 0.85 | Active |
| Intermediate | 0.50 | 0.60 | Active |
| Product (this compound) | 0.20 | 0.35 | Active |
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the definitive methods for assessing the final purity of this compound. These techniques offer high resolution and sensitivity, allowing for the quantification of the main compound and the detection of even trace-level impurities.
The analysis is typically performed in reverse-phase mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, such as a gradient mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the indazole core exhibits strong absorbance. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. UPLC offers faster analysis times and greater resolution compared to traditional HPLC. nih.gov
Typical HPLC Method Parameters for Purity Analysis of an Indazole Derivative
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC or UPLC with the detection power of mass spectrometry. This method is invaluable during the synthesis and final characterization of this compound. As the compound elutes from the LC column, it is ionized (e.g., by electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is determined. This provides unambiguous confirmation of the molecular weight of the product, distinguishing it from isomers or compounds with similar retention times. It is a standard technique used in the full characterization of novel indazole derivatives. nih.govresearchgate.netnih.gov
Advanced Characterization Techniques for Catalyst Systems in Indazole Synthesis
The synthesis of functionalized indazoles often relies on transition-metal catalysis, with palladium-based systems being particularly common for reactions like C-H activation, iodination, and cross-coupling. researchgate.netchim.itresearchgate.net The efficiency and selectivity of these catalysts depend critically on their structural, morphological, and electronic properties. Therefore, a range of advanced techniques is employed to characterize these catalysts before and after the reaction.
Overview of Catalyst Characterization Techniques
| Technique | Information Provided | Relevance to Indazole Synthesis Catalysts |
|---|---|---|
| Powdered X-ray Diffraction (PXRD) | Crystalline structure, phase identification, particle size. | Confirms the formation of metallic Pd vs. PdO phases; estimates crystallite size. jcsp.org.pkresearchgate.net |
| Fourier Transform Infrared Spectroscopy (FTIR) | Surface functional groups, adsorbed species. | Identifies organic ligands on the catalyst or support material. researchgate.net |
| Field Emission Scanning Electron Microscopy (FESEM) | Surface morphology, particle shape and size. | Visualizes the dispersion and morphology of catalyst particles on the support. |
| Energy-Dispersive X-ray (EDX) | Elemental composition and distribution. | Confirms the presence and maps the distribution of the active metal (e.g., Pd) on the support. |
| UV–Vis Spectroscopy | Electronic properties, metal oxidation states. | Monitors the formation of palladium nanoparticles during synthesis. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition, chemical and oxidation states. | Determines the oxidation state of palladium (e.g., Pd(0), Pd(II)), crucial for catalytic activity. acs.orgresearchgate.net |
| High-Resolution Transmission Electron Microscopy (HRTEM) | Particle size, morphology at the nanoscale, crystal lattice. | Directly visualizes catalyst nanoparticles and their crystal structure. mdpi.comresearchgate.net |
| BET-BJH Analysis | Specific surface area, pore volume, and pore size distribution. | Characterizes the porosity of the catalyst support, which affects reactant accessibility. lucideon.cominfinitalab.com |
Powdered X-ray Diffraction (PXRD) is used to identify the crystalline phases present in a heterogeneous catalyst. For a supported palladium catalyst, PXRD can distinguish between the face-centered cubic (fcc) structure of metallic palladium and the tetragonal structure of palladium oxide (PdO). jcsp.org.pkresearchgate.net The characteristic diffraction peaks for metallic Pd appear at 2θ values of approximately 40.1° (111) and 46.7° (200), while the main peak for tetragonal PdO is found around 33.8° (101). jcsp.org.pkresearchgate.net The breadth of the diffraction peaks can also be used to estimate the average crystallite size via the Scherrer equation, providing insight into metal dispersion.
Fourier Transform Infrared Spectroscopy (FTIR) probes the vibrational modes of molecules and is used to identify functional groups on the catalyst support or ligands attached to the metal center. For instance, in coordination polymers used as catalysts, FTIR can confirm the presence of ligands like indazole-4-carboxylic acid by identifying characteristic peaks, such as those for C=O and O-H stretches. researchgate.net
Field Emission Scanning Electron Microscopy (FESEM) and Energy-Dispersive X-ray (EDX) are complementary techniques. FESEM provides high-resolution images of the catalyst's surface morphology, revealing the size, shape, and distribution of catalyst particles on a support material. EDX analysis, performed concurrently, generates an elemental map of the surface, confirming the presence and distribution of the active metal, such as palladium.
UV–Vis Spectroscopy is sensitive to the electronic transitions in metal complexes and nanoparticles. It can be used to monitor the reduction of palladium salts to form palladium nanoparticles during catalyst preparation.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides critical information about the elemental composition and, most importantly, the oxidation state of the elements within the top few nanometers of the catalyst surface. For a palladium catalyst, the binding energy of the Pd 3d electrons is indicative of its oxidation state. Metallic palladium (Pd(0)) typically shows a Pd 3d₅/₂ peak at around 335.1-336.0 eV, whereas oxidized palladium (Pd(II)) appears at a higher binding energy, around 336.2-338.0 eV. acs.orgresearchgate.netresearchgate.net This distinction is vital, as the oxidation state of palladium is often directly linked to its catalytic activity.
Typical Pd 3d₅/₂ Binding Energies from XPS
| Palladium Species | Typical Binding Energy (eV) | Reference |
|---|---|---|
| Metallic Palladium (Pd(0)) | 335.1 - 336.0 | researchgate.net |
High-Resolution Transmission Electron Microscopy (HRTEM) allows for the direct visualization of individual catalyst nanoparticles. It provides precise information on particle size distribution, shape, and morphology. researchgate.net At very high magnifications, HRTEM can even resolve the lattice fringes of crystalline nanoparticles, confirming their structure and identifying defects. mdpi.com
BET-BJH Analysis (Brunauer-Emmett-Teller and Barrett-Joyner-Halenda) is used to characterize the physical structure of porous catalyst supports. The BET method determines the specific surface area by measuring nitrogen adsorption, while the BJH method calculates the pore size distribution and pore volume. lucideon.cominfinitalab.comlucideon.com A high surface area and appropriate pore structure are often essential for high catalytic activity, as they allow for better dispersion of the active metal and greater accessibility for reactants. researchgate.net
Pre Clinical and in Vitro Biological Activity Research of Indazole Compounds with Focus on Carboxylic Acid Derivatives
Anti-cancer and Anti-proliferative Activity Studies (In Vitro)
The indazole nucleus is a core component of several FDA-approved anti-cancer drugs and numerous investigational compounds. nih.govrsc.orgnih.gov Its structural versatility allows for interaction with a wide array of biological targets, leading to potent anti-proliferative effects in various cancer cell lines. nih.gov
Tyrosine Kinase Inhibition
Indazole derivatives have been widely identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. nih.govrsc.org
Tyrosine Threonine Kinase (TTK): Indazole-based compounds have been explored as potential inhibitors of various kinases, including Tyrosine-threonine kinase (TTK), which plays a role in cell cycle regulation. researchgate.netresearchgate.net
Vascular Endothelial Growth Factor Receptor (VEGFR-2): The inhibition of VEGFR-2, a key mediator of angiogenesis, is a well-established strategy in cancer therapy. researchgate.net Numerous studies have focused on designing indazole derivatives as potent VEGFR-2 inhibitors. nih.govnih.govbiotech-asia.org These compounds typically target the ATP-binding site of the kinase domain, effectively blocking the signaling pathway that leads to the formation of new blood vessels supplying tumors. researchgate.netmdpi.com Several indazole derivatives have demonstrated significant inhibitory activity against VEGFR-2, with IC50 values often in the low nanomolar range. nih.govnih.gov For instance, Pazopanib, an approved anti-cancer drug, features an indazole core and targets VEGFR. mdpi.com
Table 1: Examples of Indazole Derivatives as VEGFR-2 Inhibitors
| Compound | VEGFR-2 IC50 | Reference |
|---|---|---|
| Compound 30 | 1.24 nM | nih.gov |
| Compound 22 | 1.33 nM | nih.gov |
| Compound 8 | 55.4 nM | researchgate.net |
| Difluorophenyl analog 1 | 7.0 nM | nih.gov |
Epidermal Growth Factor Receptor (EGFR): Indazole analogues have been developed as mutant-selective and irreversible inhibitors of EGFR, a key driver in non-small cell lung cancer. nih.gov A structure-based design approach has yielded compounds with significant activity against EGFR mutants. nih.gov Novel carbohydrate-substituted indazole derivatives have also been shown to enhance the efficacy of EGFR inhibitors like Osimertinib. biorxiv.org
Fibroblast Growth Factor Receptors (FGFRs): Overactivity of FGFRs is linked to various cancers. benthamdirect.com Fragment-led de novo design and other structure-based approaches have led to the discovery of 1H-indazole-based derivatives as potent inhibitors of FGFR1-3. mdpi.comnih.gov Some of these compounds exhibit IC50 values ranging from nanomolar to low micromolar concentrations. benthamdirect.commdpi.comnih.gov
Table 2: Examples of Indazole Derivatives as FGFR Inhibitors
| Compound | Target | IC50 | Reference |
|---|---|---|---|
| Compound 106 | FGFR1 | 2.0 µM | mdpi.com |
| Compound 106 | FGFR2 | 0.8 µM | mdpi.com |
| Compound 1 | FGFR1 | 100 nM | benthamdirect.com |
| Compound 9d | FGFR1 | 15.0 nM | nih.gov |
Pim Kinases: The Pim kinases are a family of serine/threonine kinases that are attractive targets for cancer therapy. nih.gov Various indazole derivatives, including pyrrolo[2,3-g]indazoles and 3-(pyrazin-2-yl)-1H-indazoles, have been developed as potent pan-Pim kinase inhibitors, with some demonstrating IC50 values in the sub-nanomolar to low nanomolar range. nih.govnih.govnih.gov These inhibitors are being investigated for the treatment of hematological malignancies. juniperpublishers.com
Interactions with Renal Cancer-Related Proteins (e.g., PDB: 6FEW)
While direct in vitro studies linking 4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid to the protein structure PDB: 6FEW are not specified in the reviewed literature, the relevance of the indazole scaffold in renal cancer is well-established. The multi-kinase inhibitor Pazopanib, which contains an indazole moiety, is an FDA-approved treatment for renal cell carcinoma, underscoring the utility of this chemical class against kidney cancer targets. mdpi.com
Breast Cancer Aromatase Enzyme Inhibition
Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a primary strategy for treating hormone-receptor-positive breast cancer. nih.gov While extensive research has been conducted on aromatase inhibitors with scaffolds like triazoles and indoles, nih.govmdpi.comresearchgate.net specific studies detailing the aromatase inhibitory activity of indazole carboxylic acid derivatives are less common in the current body of literature.
Anti-inflammatory and Immunomodulatory Effects (In Vitro)
Indazole-containing compounds possess a range of pharmacological activities, including anti-inflammatory effects. nih.govresearchgate.net
Cyclooxygenase-2 (COX-2) Enzyme Inhibition
Selective inhibition of the COX-2 enzyme is a key mechanism for anti-inflammatory drugs, as this enzyme is induced during inflammation. mdpi.com Research has led to the development of novel series of (aza)indazole derivatives that show high affinity and selectivity for the COX-2 enzyme over the related COX-1 enzyme. nih.govnih.gov In vitro enzymatic assays have confirmed that certain indazole derivatives are potent and selective COX-2 inhibitors, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.govnih.gov
Table 3: In Vitro COX-2 Inhibition by an Indazole Derivative
| Compound | COX-2 IC50 | Selectivity vs. COX-1 | Reference |
|---|---|---|---|
| Compound 16 | 0.409 µM | High (No efficient COX-1 inhibition detected at 30 µM) | nih.govnih.gov |
Glucocorticoid Receptor (GR) Modulation
The glucocorticoid receptor is a target for treating inflammatory diseases. Non-steroidal GR modulators are sought to separate the anti-inflammatory effects from the steroidal side effects. acs.org Indazole-based scaffolds, particularly indazole ethers, have been successfully developed as potent and selective non-steroidal glucocorticoid receptor modulators (SGRMs). mdpi.comacs.org These compounds have demonstrated high affinity for the glucocorticoid receptor and efficacy in cellular transrepression assays at picomolar and nanomolar concentrations. mdpi.comnih.gov
Calcium-Release Activated Calcium (CRAC) Channel Blockade and Mast Cell Stabilization
There is no available scientific literature or data detailing studies on the effects of this compound as a Calcium-Release Activated Calcium (CRAC) channel blocker or its potential for mast cell stabilization.
p38 MAP Kinase Inhibition
No published research was found that evaluates the in vitro activity of this compound as an inhibitor of p38 MAP kinase.
CC-Chemokine Receptor 4 (CCR4) Antagonism
There are no available studies or data concerning the evaluation of this compound for antagonist activity against the CC-Chemokine Receptor 4 (CCR4).
Antimicrobial and Antiparasitic Activities (In Vitro)
While various indazole compounds have been assessed for antimicrobial and antiparasitic properties, no specific data exists for this compound.
Antibacterial and Antifungal Evaluations
No in vitro studies detailing the antibacterial or antifungal activity of this compound have been published in the scientific literature.
Antiprotozoal and Antileishmanial Investigations
There is no research available in the public domain investigating the antiprotozoal or antileishmanial potential of this compound.
Enzyme Inhibition and Modulation (In Vitro)
No specific in vitro enzyme inhibition or modulation studies for this compound are documented in the available scientific research.
Indoleamine 2,3-dioxygenase 1 (IDO1) Enzyme Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) has been identified as a significant therapeutic target, particularly in the field of cancer immunotherapy, due to its immunosuppressive functions. nih.gov The enzyme is often overexpressed in cancer cells, contributing to an environment that suppresses the immune system. nih.govnih.gov Consequently, the development of small-molecule inhibitors for IDO1 is an area of intense research.
The indazole scaffold has emerged as a valuable structure for the development of novel IDO1 inhibitors. nih.govresearchgate.net Research into a series of 4,6-substituted-1H-indazole derivatives has demonstrated their potential as dual inhibitors of both IDO1 and tryptophan 2,3-dioxygenase (TDO), another enzyme involved in immunosuppression. nih.gov In one study, compound 35 , a 1H-indazole derivative, showed potent IDO1 inhibitory activity with an IC50 value of 0.74 μM in enzymatic assays and 1.37 μM in HeLa cells. nih.gov This compound also exhibited significant TDO inhibition and in vivo antitumor activity in a CT26 xenograft model, suggesting that 1H-indazole derivatives could be developed for cancer treatments targeting IDO1/TDO pathways. nih.gov
Further studies have explored N′-hydroxyindazolecarboximidamides as another class of IDO1 inhibitors. nih.gov Molecular docking studies of these compounds revealed a binding mode similar to that of epacadostat, a known IDO1 inhibitor. nih.gov While the inhibitory activities were moderate, the research supports the utility of the indazole scaffold for further optimization in the design of potent IDO1 inhibitors. nih.gov The structural features of indazole derivatives, including the potential for hydrogen bonding, are considered critical for their inhibitory action on the IDO1 enzyme. nih.govresearchgate.net
| Compound | Target | IC50 (Enzymatic Assay) | IC50 (Cell-based Assay) | Reference |
|---|---|---|---|---|
| Compound 35 (1H-indazole derivative) | IDO1 | 0.74 μM | 1.37 μM (HeLa cells) | nih.gov |
| Compound 35 (1H-indazole derivative) | TDO | 2.93 μM | 7.54 μM (A172 cells) | nih.gov |
| Compound 8a (N′-hydroxyindazolecarboximidamide) | IDO1 | Moderate activity reported | Moderate activity reported | nih.gov |
Human Serum Paraoxonase 1 (hPON1) Inhibition
Human serum paraoxonase 1 (hPON1) is an antioxidant enzyme that plays a crucial role in protecting against atherosclerosis and other diseases linked to oxidative stress. nih.gov Given its protective functions, the interaction of chemical compounds with hPON1 is of significant pharmacological interest.
In vitro studies have been conducted to evaluate the inhibitory effects of various indazole derivatives on the activity of purified human serum PON1. nih.govresearchgate.net The results indicated that the tested indazoles act as inhibitors of hPON1, with Kᵢ values ranging from 26.0 ± 3.00 µM to 111 ± 31.0 µM. All of the indazole derivatives studied exhibited a competitive inhibition mechanism. nih.gov Molecular docking studies were also performed to understand the potential binding mechanisms of these compounds within the active site of the hPON1 enzyme, which confirmed the experimental findings. nih.gov These results suggest that while indazole compounds may have therapeutic benefits in other areas, their potential to inhibit the protective enzyme hPON1 should be considered. nih.gov
| Indazole Compound Group | Kᵢ Value Range (µM) | Inhibition Type | Reference |
|---|---|---|---|
| Various Indazoles | 26.0 - 111 | Competitive | nih.gov |
Lactoperoxidase (LPO) Enzyme Inhibition
Lactoperoxidase (LPO) is an important enzyme in the innate immune system, possessing natural antimicrobial properties through its bactericidal and bacteriostatic activities. nih.gov It is utilized not only in biological defense systems but also in various industries, including cosmetics and agriculture. nih.gov
Research has been conducted to investigate the inhibitory effects of a series of ten indazole derivatives on the activity of bovine milk LPO. nih.gov The study found that all the tested indazole molecules demonstrated a strong inhibitory effect on LPO activity. The inhibition constants (Kᵢ) for these compounds were determined to be in the micromolar range, varying from 4.10 µM to 252.78 µM. nih.gov The study also aimed to clarify the mechanisms of inhibition for these indazole derivatives. Given the importance of LPO in the immune system, the identification of such potent inhibitors is crucial for understanding potential interactions between indazole-based drugs and this key enzyme. nih.gov
| Compound | Kᵢ Value (µM) | Reference |
|---|---|---|
| 1H-indazole | 4.10 - 252.78 (range for 10 derivatives) | nih.gov |
| 4-Bromo-1H-indazole | 4.10 - 252.78 (range for 10 derivatives) | nih.gov |
| 6-Bromo-1H-indazole | 4.10 - 252.78 (range for 10 derivatives) | nih.gov |
| 7-Bromo-1H-indazole | 4.10 - 252.78 (range for 10 derivatives) | nih.gov |
| 4-chloro-1H-indazole | 4.10 - 252.78 (range for 10 derivatives) | nih.gov |
| 6-chloro-1H-indazole | 4.10 - 252.78 (range for 10 derivatives) | nih.gov |
| 7-chloro-1H-indazole | 4.10 - 252.78 (range for 10 derivatives) | nih.gov |
| 4-fluoro-1H-indazole | 4.10 - 252.78 (range for 10 derivatives) | nih.gov |
| 6-fluoro-1H-indazole | 4.10 - 252.78 (range for 10 derivatives) | nih.gov |
| 7-fluoro-1H-indazole | 4.10 - 252.78 (range for 10 derivatives) | nih.gov |
Receptor Agonism/Antagonism Studies (In Vitro)
Cannabinoid Receptor (CB1) Activity of Halogenated Indazole Derivatives
Synthetic cannabinoid receptor agonists (SCRAs) represent a large class of new psychoactive substances, many of which are indazole derivatives. nih.govresearchgate.net These compounds bind to and activate cannabinoid receptors, primarily the CB1 receptor, which is responsible for their psychoactive effects. researchgate.netresearchgate.net
In vitro studies have systematically examined the CB1 receptor activity of numerous SCRAs with a halogenated indazole core. nih.gov One such study investigated 19 different SCRAs with halogen substitutions on the indazole ring. It was found that for SCRAs with a substitution at the 5-position of the indazole core, analogs containing fluorine exhibited the lowest EC50 values, indicating higher potency. nih.govresearchgate.net For instance, among compounds with a methyl ester head moiety, chlorinated analogs were the next most potent, followed by brominated ones. researchgate.net However, this trend was reversed for compounds with an amide head moiety. researchgate.net Other research has identified tetrahydroindazole derivatives that act as potent and selective CB1 receptor inverse agonists. nih.gov These findings highlight how modifications to the halogen substituent and other parts of the indazole molecule can significantly modulate its activity at the CB1 receptor, leading to either agonist or inverse agonist effects. nih.govnih.gov
| Substitution at 5-position | General Potency Trend (EC50) | Reference |
|---|---|---|
| Fluorine | Lowest EC50 (Highest Potency) | nih.govresearchgate.net |
| Chlorine | Intermediate Potency | researchgate.net |
| Bromine | Generally Lower Potency | researchgate.net |
Glucagon Receptor Antagonism (GRA) for Metabolic Disorders
The glucagon receptor (GCGR) is a key target for the treatment of type 2 diabetes, as antagonizing this receptor can reduce excessive hepatic glucose production. nih.govjuniperpublishers.com A number of novel series of indazole and indole derivatives have been discovered and optimized as potent glucagon receptor antagonists (GRAs). nih.govresearchgate.net
Through scaffold hopping and extensive structure-activity relationship (SAR) studies, researchers have identified multiple potent indazole-based GCGR antagonists. nih.govresearchgate.net These studies focused on modifications at the C3 and C6 positions of the indazole core, as well as the N-1 position. researchgate.net This optimization has led to the discovery of compounds with excellent in vitro profiles and favorable pharmacokinetic properties in preclinical species, including low clearance, long half-life, and good oral bioavailability. nih.govnih.gov For example, one indazole-based β-alanine derivative, compound 13K , was shown to significantly inhibit glucagon-mediated blood glucose increase in an acute dog glucagon challenge test when administered orally. nih.gov These findings underscore the potential of indazole derivatives as orally active GRAs for the management of type 2 diabetes. nih.govnih.gov
G-Protein Coupled Receptor (GPR120 and GPR40) Agonism
G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a promising therapeutic target for metabolic diseases like type 2 diabetes. nih.govnih.gov Agonism at this receptor can stimulate the release of glucagon-like peptide-1 (GLP-1), which in turn enhances glucose-dependent insulin secretion. nih.gov
Researchers have identified a series of indazole-6-phenylcyclopropylcarboxylic acids as selective GPR120 agonists. nih.govacs.org Structure-activity relationship (SAR) studies were conducted to optimize the potency of these compounds for GPR120. A key finding was the identification of a specific (S,S)-cyclopropylcarboxylic acid motif that conferred selectivity against the related G-protein coupled receptor 40 (GPR40). nih.govacs.org While GPR40 is also a receptor for fatty acids, selective activation of GPR120 is often desired. acs.org Several compounds from this indazole series demonstrated good oral exposure and were active in oral glucose tolerance studies in mice, with the effects shown to be mediated through GPR120 agonism. nih.govacs.org
| Compound Series | Target | Activity | Selectivity | Reference |
|---|---|---|---|---|
| Indazole-6-phenylcyclopropylcarboxylic acids | GPR120 | Agonist | Selective over GPR40 with (S,S)-cyclopropyl motif | nih.govacs.org |
| Compounds 2f and 6f | GPR120 / GPR40 | Potent GPR120 Agonists | EC50 for GPR40 > 50 μM (Excellent Selectivity) | nih.gov |
Future Research Directions and Translational Potential Non Clinical Focus
Rational Design and Synthesis of Novel Indazole Derivatives with Enhanced and Selective Activity Profiles
The core structure of 4-Fluoro-3-iodo-1H-indazole-6-carboxylic acid serves as a versatile template for the rational design of new derivatives. Structure-based drug design and computational studies can be instrumental in predicting how modifications to this scaffold will affect biological activity. nih.gov For instance, the iodine atom at the 3-position is a key site for introducing diverse functionalities through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). nih.gov The carboxylic acid group at the 6-position can be converted to a variety of amides, esters, or other bioisosteres to modulate pharmacokinetic properties and target engagement.
Future synthetic efforts could focus on creating libraries of analogs by systematically altering the substituents at each position. This would enable a comprehensive exploration of the chemical space around this indazole core and the identification of compounds with optimized potency and selectivity for specific biological targets.
Exploration of New Biological Targets and Elucidation of Molecular Mechanisms of Action (In Vitro)
The diverse biological activities of indazole derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, suggest that this compound and its future analogs could interact with a wide range of biological targets. mdpi.comnih.govresearchgate.net High-throughput screening of this compound and its derivatives against various enzyme and receptor panels could uncover novel biological activities.
Once a promising activity is identified, detailed in vitro studies will be crucial to elucidate the molecular mechanism of action. This could involve a variety of biochemical and cell-based assays to determine how these compounds interact with their targets at a molecular level. For example, if a compound shows anticancer activity, further studies would be needed to identify the specific signaling pathways it modulates. rsc.orgmdpi.com
Integration of Advanced Computational Methodologies in Drug Discovery and Development
Computational chemistry offers powerful tools to accelerate the drug discovery process for indazole derivatives. biotech-asia.orgacs.org Molecular docking and virtual screening can be used to predict the binding of this compound and its analogs to the active sites of various protein targets. These in silico methods can help prioritize which derivatives to synthesize and test, saving time and resources.
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of these compounds with their biological activities. These models can provide valuable insights into the key structural features required for a desired biological effect and guide the design of more potent and selective compounds.
Development of Green and Sustainable Synthetic Approaches for Industrial-Scale Production of Indazole Carboxylic Acids
As promising indazole-based drug candidates emerge, the development of environmentally friendly and scalable synthetic methods will be essential for their industrial production. benthamdirect.com Traditional synthetic methods often involve harsh reagents and generate significant waste. Green chemistry approaches aim to minimize the environmental impact of chemical synthesis by using safer solvents, reducing energy consumption, and designing more atom-economical reactions. samipubco.comacs.org
Future research in this area could focus on developing catalytic methods for the synthesis of this compound and its derivatives. ingentaconnect.com Additionally, the use of flow chemistry and other process intensification technologies could enable more efficient and safer large-scale production. innospk.com
Investigation of Multi-Targeting Indazole Scaffolds for Complex Diseases (Pre-clinical)
Complex diseases, such as cancer and neurodegenerative disorders, often involve multiple biological pathways. nih.gov Multi-target drugs, which are designed to interact with several targets simultaneously, represent a promising therapeutic strategy for these conditions. nih.govresearchgate.net The versatile chemical nature of the indazole scaffold makes it an ideal platform for the development of multi-targeting agents. nih.gov
Pre-clinical studies could explore the potential of derivatives of this compound to modulate multiple targets relevant to a specific complex disease. For example, a single compound could be designed to inhibit both a key enzyme and a receptor involved in cancer progression. researchgate.net Such multi-targeting approaches could lead to more effective and durable therapeutic responses.
Q & A
Q. What are the recommended synthetic routes for 4-fluoro-3-iodo-1H-indazole-6-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves halogenation and functionalization steps. For example, iodination of a fluorinated indazole precursor can be achieved using iodine monochloride (ICl) in acetic acid under reflux, as described in analogous indazole derivatives . Optimization includes:
- Temperature control : Maintaining 80–100°C during iodination to balance reactivity and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst screening : Transition metals like CuI may improve regioselectivity in halogenation steps .
Characterize intermediates via LCMS and H NMR at each stage to confirm structural integrity .
Q. How can the purity of this compound be validated, and what analytical techniques are critical?
Methodological Answer:
- HPLC-MS : Use reverse-phase chromatography (C18 column) with a water/acetonitrile gradient (0.1% formic acid) to assess purity (>95%) and detect trace impurities .
- Elemental analysis : Confirm stoichiometry (C, H, N, F, I) to validate molecular formula.
- X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in DMSO/water mixtures, though this may require derivatization of the carboxylic acid group .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., 1^11H NMR splitting patterns) for halogenated indazole derivatives?
Methodological Answer: Contradictions often arise from dynamic effects or solvent interactions. For example:
- Variable temperature NMR : Perform experiments at 25°C and 60°C to identify exchange broadening caused by tautomerism in the indazole ring .
- DFT calculations : Compare experimental H NMR chemical shifts with computational models (e.g., B3LYP/6-31G*) to assign ambiguous peaks .
- Deuterium exchange : Treat the compound with DO to confirm exchangeable protons (e.g., NH in indazole) and simplify splitting patterns .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in kinase inhibition assays?
Methodological Answer:
- Analog synthesis : Prepare derivatives with modifications at the 3-iodo or 6-carboxylic acid positions (e.g., replacing iodine with bromine or esterifying the acid) .
- Crystallographic docking : Co-crystallize the compound with target kinases (e.g., JAK2 or EGFR) to map binding interactions. Use software like AutoDock Vina for preliminary predictions .
- Biological assays : Test IC values in kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) and correlate with structural features. Note that electron-withdrawing groups (e.g., fluorine) often enhance binding affinity .
Q. How should researchers address instability of this compound during long-term storage?
Methodological Answer:
- Storage conditions : Store at −20°C in amber vials under inert gas (argon) to prevent photodegradation and oxidation. Lyophilization in PBS (pH 7.4) improves stability for biological studies .
- Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) and quantify decomposition products using LCMS .
Data Contradiction and Troubleshooting
Q. How to interpret conflicting results in biological activity studies between academic labs?
Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP concentration in kinase assays).
- Solubility checks : Verify compound solubility in DMSO/PBS mixtures using dynamic light scattering (DLS). Precipitation may falsely lower activity .
- Metabolite profiling : Use hepatocyte microsomes to identify metabolic byproducts that may vary between labs due to cytochrome P450 differences .
Experimental Design
Q. What in silico tools are recommended for predicting the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for Suzuki-Miyaura or Buchwald-Hartwig couplings .
- Retrosynthesis software : Use platforms like Reaxys or SciFinder to identify analogous reactions (e.g., iodinated indazoles in palladium-catalyzed couplings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
